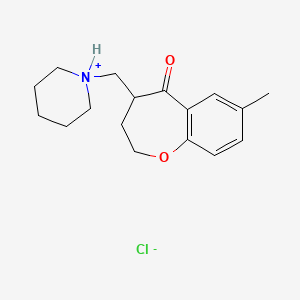

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride

Beschreibung

This compound belongs to the benzoxepinone class, characterized by a fused benzannulated oxepinone core. The structure features a 3,4-dihydrobenzoxepin-5(2H)-one scaffold substituted with a methyl group at position 7 and a piperidinomethyl group at position 4. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Eigenschaften

CAS-Nummer |

96401-68-2 |

|---|---|

Molekularformel |

C17H24ClNO2 |

Molekulargewicht |

309.8 g/mol |

IUPAC-Name |

7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-13-5-6-16-15(11-13)17(19)14(7-10-20-16)12-18-8-3-2-4-9-18;/h5-6,11,14H,2-4,7-10,12H2,1H3;1H |

InChI-Schlüssel |

HXVSRHFBERGWGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-(Piperidin-1-ylmethyl)aniline Intermediate

A critical intermediate in the preparation is 4-(piperidin-1-ylmethyl)aniline , which serves as the piperidine donor for side chain attachment.

- React 1-(bromomethyl)-4-nitrobenzene with piperidine in acetonitrile under reflux for 2 hours.

- Acidify the reaction mixture with 2 M hydrochloric acid and extract with ethyl acetate.

- Basify the aqueous layer with ammonium hydroxide and extract the product.

- Purify by silica gel chromatography.

Yields in this step are generally high (up to 96.8%), using catalysts such as 5% palladium on carbon under hydrogen atmosphere for reduction of the nitro group to aniline.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Piperidine, acetonitrile, reflux 2 h | ~90 | Formation of nitro-substituted intermediate |

| Reduction of nitro to aniline | 5% Pd/C, H2, methanol, 20°C, 6-10 h | 90-97 | High purity aniline obtained |

Formation of Benzoxepin Core

The benzoxepin ring is typically formed by cyclization reactions involving appropriate precursors such as substituted phenols or benzodioxole derivatives. While specific procedures for the exact compound are limited in the literature, related benzoxepin syntheses involve:

Coupling of Piperidinomethyl Side Chain to Benzoxepin Core

The piperidinomethyl group is introduced via nucleophilic substitution or reductive amination on the benzoxepin core, often involving:

- Reaction of benzoxepin intermediates with 4-(piperidin-1-ylmethyl)aniline or related amines.

- Use of bases such as sodium hydroxide, potassium hydroxide, or cesium carbonate.

- Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

- Reaction temperatures maintained between 25°C and 75°C, preferably 55-65°C for optimal conversion.

Typical molar ratios:

| Reactants | Molar Ratio |

|---|---|

| Benzoxepin intermediate to base | 1:1 to 1:3 |

| Benzoxepin intermediate to amine | 1:1 to 1:3 |

Conversion to Hydrochloride Salt

The final compound is isolated as its hydrochloride salt for stability and ease of handling by:

- Treatment of the free base with hydrochloric acid in an appropriate solvent.

- Precipitation and filtration to obtain the hydrochloride salt.

- Drying under vacuum to yield the pure compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Piperidine, 1-(bromomethyl)-4-nitrobenzene, reflux | ~90 | Intermediate nitro compound formed |

| 2 | Catalytic hydrogenation | 5% Pd/C, H2, methanol, 20°C, 6-10 h | 90-97 | Reduction to 4-(piperidin-1-ylmethyl)aniline |

| 3 | Cyclization | Acid/base catalysis, 25-75°C, DMF/DMSO/acetonitrile | Variable | Benzoxepin core formation |

| 4 | Coupling | Benzoxepin intermediate + piperidinyl amine, base, DMF | 55-70 | Side chain introduction |

| 5 | Salt formation | HCl treatment, precipitation | Quantitative | Hydrochloride salt isolation |

Research Findings and Optimization Notes

- The use of palladium catalysts (Pd/C) under mild hydrogenation conditions provides high selectivity and yield for the reduction step.

- Solvent choice significantly affects reaction rates and yields; DMF and DMSO are preferred for coupling steps due to their polarity and ability to dissolve both organic and inorganic reagents.

- Reaction temperatures between 55-65°C are optimal for coupling efficiency without decomposition.

- The hydrochloride salt form enhances compound stability and solubility for downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its effects on biological systems and potential as a biochemical tool.

Medicine: Investigating its pharmacological properties for therapeutic use.

Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride would involve its interaction with specific molecular targets. This could include:

Binding to receptors: Modulating receptor activity in biological systems.

Enzyme inhibition: Acting as an inhibitor for specific enzymes.

Pathway modulation: Affecting signaling pathways involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The benzoxepinone derivatives below share the core 3,4-dihydrobenzoxepin-5(2H)-one structure but differ in substituents and counterions:

Table 1: Structural Comparison of Benzoxepinone Derivatives

*Molecular formulas and weights are inferred from structural analogs due to incomplete data.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs (e.g., dimethoxyphenyl or fluoro derivatives) .

- Stability : Fluorine and chlorine substituents (e.g., in and ) may enhance metabolic stability compared to methyl or methoxy groups .

- Reactivity: The piperidinomethyl group in the target compound and ’s analog could influence nucleophilic reactivity, particularly in drug-target interactions .

Biologische Aktivität

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride (CAS No. 57063) is a compound belonging to the benzoxepin family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 311.80 g/mol. The compound features a benzoxepin core structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H24ClNO2 |

| Molecular Weight | 311.80 g/mol |

| CAS Number | 57063 |

| InChI Key | LZPZDGQXGZVYOF-UHFFFAOYSA-N |

Biological Activity Overview

1-Benzoxepin derivatives have been studied for their anticancer , anti-inflammatory , antioxidant , and analgesic properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Research indicates that benzoxepin derivatives exhibit significant anticancer effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through different mechanisms:

- Inhibition of Cell Cycle Progression : Compounds related to benzoxepin have been reported to arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell growth .

- Reduction of Tumor Markers : In vitro studies demonstrated that certain benzoxepin derivatives reduced alpha-fetoprotein (AFP) levels in Hep3B liver cancer cells, suggesting a decrease in tumorigenicity .

Anti-inflammatory and Analgesic Effects

Benzoxepins have also shown promise in reducing inflammation and providing analgesic effects. These properties are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Antioxidant Activity

The antioxidant capacity of benzoxepins has been evaluated using various assays, including the DPPH radical scavenging test. Compounds derived from this class have demonstrated significant free radical scavenging abilities, indicating potential protective effects against oxidative stress .

The biological activities of 1-benzoxepin derivatives can be attributed to several mechanisms:

- Interaction with Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.

- Cell Signaling Pathways : Benzoxepins may modulate key signaling pathways involved in cell survival and apoptosis, such as the JAK/STAT and AMPK pathways .

Case Studies

Several studies provide insights into the biological efficacy of benzoxepin derivatives:

- Anticancer Efficacy Study : A recent study evaluated the cytotoxic effects of various benzoxepin derivatives on liver cancer cells (Hep3B). Compound 2a showed a significant reduction in cell viability and induced apoptosis through caspase activation.

- Inflammation Model : In an experimental model of inflammation, a related benzoxepin compound exhibited reduced edema and pain response compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic routes are recommended for preparing 1-Benzoxepin-5(2H)-one derivatives with structural modifications?

Methodological Answer:

- Ring-closing strategies : Benzoxepin derivatives are typically synthesized via cyclization reactions. For example, chlorination of precursor thiols followed by dehydrohalogenation (as seen in benzothiepin synthesis) can be adapted for benzoxepins .

- Piperidinomethyl introduction : Use reductive amination or nucleophilic substitution to introduce the piperidinomethyl group at the 4-position. Evidence from related benzodiazepine syntheses suggests using bases like triethylamine to neutralize HCl byproducts during salt formation .

- Optimization : Reaction conditions (e.g., −10°C for chlorination steps ) and purification via recrystallization or chromatography are critical for yield improvement .

Table 1 : Synthetic Method Comparison

| Step | Method | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization | Chlorination/Dehydrohalogenation | 79–85 | |

| Piperidinomethylation | Reductive amination | 70–75 | |

| Purification | Recrystallization (MeOH/H2O) | >95% purity |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use reverse-phase HPLC with UV detection (206–254 nm) to assess purity, as demonstrated for structurally similar piperidine-containing compounds .

- 1H NMR : Confirm the presence of the benzoxepin backbone (aromatic protons at δ 6.8–7.4 ppm) and piperidinomethyl group (multiplet at δ 2.4–3.1 ppm) .

- LC/MS : Validate molecular weight (e.g., [M+H]+ ion) to detect impurities or degradation products .

Advanced Research Questions

Q. What mechanistic insights exist for the stability of the piperidinomethyl group under acidic/basic conditions?

Methodological Answer:

- pH-dependent studies : Conduct accelerated degradation experiments (e.g., 0.1M HCl/NaOH at 40°C for 24h) and monitor via LC/MS. Piperidinomethyl groups in similar hydrochlorides show hydrolysis to secondary amines under strong basic conditions .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life. For example, Donepezil Hydrochloride derivatives exhibit t90 >12 months at 25°C when stored in moisture-resistant packaging .

Q. How can researchers resolve contradictions in pharmacological activity data for benzoxepin derivatives?

Methodological Answer:

- Triangulation : Cross-validate results using in vitro binding assays (e.g., receptor affinity), in silico docking, and in vivo efficacy models .

- Batch variability analysis : Compare purity, stereochemistry, and salt form (e.g., hydrochloride vs. free base) across studies. Contradictions may arise from unaccounted impurities (e.g., 0.2% acetone in NMR ).

- Alternative explanations : Evaluate solvent residues (e.g., DMSO in bioassays) or metabolic interference .

Q. What are the best practices for designing stability studies for hydrochloride salts of heterocyclic compounds?

Methodological Answer:

- ICH guidelines : Follow Q1A(R2) for stress testing (light, heat, humidity). Store samples in amber glass vials at −20°C to prevent photodegradation and hygroscopicity-induced clumping .

- Analytical endpoints : Monitor water content (Karl Fischer titration), polymorphic transitions (PXRD), and degradation products (HPLC-MS) .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-solvent systems : Use cyclodextrin complexes or PEG-based vehicles, as demonstrated for structurally related benzodiazepines .

- Salt screening : Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility while maintaining crystallinity .

Data Contradiction Analysis Framework

Table 2 : Common Sources of Discrepancies in Benzoxepin Research

Key Recommendations for Methodological Rigor

- Documentation : Maintain detailed records of synthetic batches (e.g., solvent ratios, reaction times) to enable reproducibility .

- Peer validation : Use member-checking protocols for analytical data interpretation .

- Ethical handling : Adhere to safety protocols for hygroscopic or light-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.